Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, an ethoxyphenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate typically involves a multi-step process. One common method starts with the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction to form the pyrrolidinone ring. Finally, the carbamate group is introduced through a reaction with ethyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ethoxyphenyl ring.
Scientific Research Applications
Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism by which Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxyphenyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(4-methoxyphenyl)carbamate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom on the phenyl ring, leading to different chemical properties.
Ethyl N-(4-nitrophenyl)carbamate:
Uniqueness
Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is unique due to the combination of its ethoxyphenyl and pyrrolidinone moieties. This combination imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its interactions with biological targets and its overall reactivity.
Properties
IUPAC Name |
ethyl N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-14-7-5-13(6-8-14)18-11-12(9-15(18)19)10-17-16(20)22-4-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYLMPHDNLQOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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